molecular formula C12H13NO3S B2434928 N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-5-yl)methyl]prop-2-enamide CAS No. 2196079-58-8

N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-5-yl)methyl]prop-2-enamide

Cat. No. B2434928
CAS RN: 2196079-58-8
M. Wt: 251.3
InChI Key: KPLYUKXINWVRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-5-yl)methyl]prop-2-enamide” is a chemical compound that is part of the 1,2,4-benzothiadiazine-1,1-dioxide ring family . This family of compounds is known for their various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of these compounds is often due to the functional groups attached to the ring, such as halo, alkyl, aryl, alkylamino, benzyl, keto, etc .


Synthesis Analysis

The synthesis of compounds in the 1,2,4-benzothiadiazine-1,1-dioxide ring family, including “N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-5-yl)methyl]prop-2-enamide”, often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of “N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-5-yl)methyl]prop-2-enamide” is part of the 1,2,4-benzothiadiazine-1,1-dioxide ring family . This family of compounds has four kinds of parent thiadiazine structures, having molecular formula C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving “N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-5-yl)methyl]prop-2-enamide” and similar compounds often involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Mechanism of Action

The mechanism of action of “N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-5-yl)methyl]prop-2-enamide” is likely related to the various pharmacological activities of the 1,2,4-benzothiadiazine-1,1-dioxide ring family. These include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

properties

IUPAC Name

N-[(1,1-dioxo-2,3-dihydro-1-benzothiophen-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-2-12(14)13-8-9-3-4-11-10(7-9)5-6-17(11,15)16/h2-4,7H,1,5-6,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLYUKXINWVRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC2=C(C=C1)S(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-5-yl)methyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.